
alpha-(Trichloromethyl)benzyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(Trichloromethyl)benzyl propionate is an organic compound with the chemical formula C11H11Cl3O2 It is a derivative of benzyl alcohol, where the hydrogen atom of the hydroxyl group is replaced by a propionate group, and the benzyl group is substituted with a trichloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpha-(Trichloromethyl)benzyl propionate can be synthesized through several methods. One common approach involves the esterification of alpha-(trichloromethyl)benzyl alcohol with propionic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The raw materials, including alpha-(trichloromethyl)benzyl alcohol and propionic acid, are fed into the reactor, and the product is continuously collected.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(Trichloromethyl)benzyl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted benzyl propionates.
Aplicaciones Científicas De Investigación
Alpha-(Trichloromethyl)benzyl propionate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism by which alpha-(Trichloromethyl)benzyl propionate exerts its effects involves interactions with specific molecular targets. The trichloromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, altering their function and activity. The propionate group may also play a role in modulating the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Alpha-(Trichloromethyl)benzyl acetate: Similar in structure but with an acetate group instead of a propionate group.
Alpha-(Trichloromethyl)benzyl alcohol: The hydroxyl group is not esterified.
Alpha-(Trichloromethyl)benzyl chloride: Contains a chloride group instead of a propionate group.
Uniqueness
Alpha-(Trichloromethyl)benzyl propionate is unique due to the presence of both the trichloromethyl and propionate groups. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The compound’s structure allows for specific interactions with biological targets, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
31643-14-8 |
|---|---|
Fórmula molecular |
C11H11Cl3O2 |
Peso molecular |
281.6 g/mol |
Nombre IUPAC |
(2,2,2-trichloro-1-phenylethyl) propanoate |
InChI |
InChI=1S/C11H11Cl3O2/c1-2-9(15)16-10(11(12,13)14)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3 |
Clave InChI |
UCXKKRMHRMTKQF-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC(C1=CC=CC=C1)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



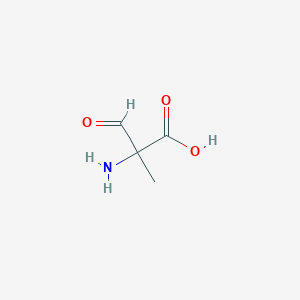
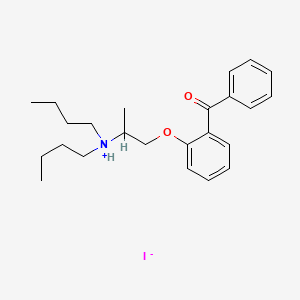

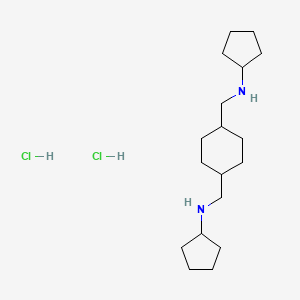

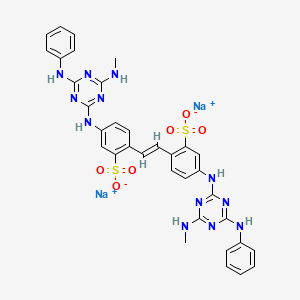
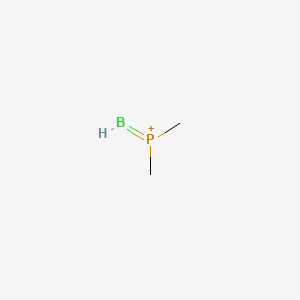



![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)
